2-Chloro-1-(4-methylpiperidin-1-yl)ethanone
Description
Chemical Identity and IUPAC Nomenclature
The compound 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is officially registered under the Chemical Abstracts Service number 4593-20-8 and possesses the molecular formula C8H14ClNO with a molecular weight of 175.66 daltons. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(chloroacetyl)-4-methylpiperidine, which precisely describes its structural composition consisting of a piperidine ring bearing a methyl substituent at the 4-position and an acetyl chloride functional group attached to the nitrogen atom. The compound's molecular structure can be represented by the Simplified Molecular Input Line Entry System notation CC1CCN(C(CCl)=O)CC1, which systematically encodes the connectivity pattern of all atoms within the molecule.
The stereochemical considerations for this compound involve the presence of a chiral center at the 4-position of the piperidine ring, where the methyl group is attached, though commercial preparations typically consist of racemic mixtures. The compound exists predominantly in a chair conformation for the piperidine ring, with the methyl group occupying an equatorial position to minimize steric hindrance. Additional structural identifiers include the MDL number MFCD00297017 and the InChI key NWGYRQNLZDGOQG-UHFFFAOYSA-N, which provide unique molecular fingerprints for database searches and computational applications.
Historical Context and Discovery Timeline
The development of this compound can be traced within the broader historical context of piperidine chemistry, which emerged as a significant area of research during the mid-20th century when scientists began systematically exploring the synthetic utility of six-membered nitrogen heterocycles. The specific compound under investigation represents part of a larger family of chloroacetyl-piperidine derivatives that gained prominence due to their versatility as synthetic intermediates and their occurrence as structural motifs in bioactive molecules. The recognition of piperidine derivatives as important pharmacophores led to extensive synthetic efforts aimed at developing efficient methods for their preparation and functionalization.
The historical significance of this particular compound is closely linked to advances in heterocyclic synthesis methodology, particularly the development of acylation reactions involving piperidine nucleophiles and activated acyl chlorides. The systematic study of chloroacetylation reactions with substituted piperidines became an important area of investigation as researchers sought to understand the reactivity patterns and synthetic potential of these transformations. The compound's emergence in the scientific literature reflects the growing appreciation for the role of heterocyclic building blocks in complex molecule synthesis and the need for reliable methods to access functionalized piperidine derivatives.
Contemporary research efforts have built upon these foundational studies, with modern investigations focusing on the compound's utility in pharmaceutical synthesis and its potential as a precursor to more complex heterocyclic systems. The compound has found particular relevance in the synthesis of various bioactive molecules, including those with potential therapeutic applications, demonstrating the enduring importance of this structural class in medicinal chemistry research. The continued interest in this compound and related compounds reflects their established position as valuable synthetic intermediates in contemporary organic synthesis.
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research stems from its unique combination of structural features that make it an exceptionally versatile synthetic intermediate for accessing diverse molecular architectures. The compound serves as a prime example of how strategically designed heterocyclic building blocks can facilitate the construction of complex molecules through predictable and efficient chemical transformations. The presence of both a reactive chloromethyl ketone functionality and a substituted piperidine ring provides multiple sites for further chemical elaboration, enabling its use in various synthetic strategies ranging from nucleophilic substitution reactions to cyclization processes.
Research investigations have demonstrated the compound's utility in the synthesis of pharmaceutical intermediates, particularly in the development of compounds with potential therapeutic applications. The chloroacetyl group serves as an excellent electrophilic center for nucleophilic attack, while the piperidine nitrogen can participate in additional functionalization reactions, making this compound a valuable bifunctional building block. Studies have shown that the 4-methyl substitution pattern on the piperidine ring influences both the conformational preferences and the reactivity of the molecule, providing insights into structure-activity relationships that are crucial for rational drug design efforts.
The compound has also contributed significantly to our understanding of heterocyclic reactivity patterns and reaction mechanisms. Investigations into the nucleophilic substitution reactions of the chloroacetyl group have provided valuable mechanistic insights that extend beyond this specific compound to the broader class of alpha-haloketones. Furthermore, the compound's role as a model system for studying piperidine chemistry has facilitated the development of new synthetic methodologies and has contributed to the expansion of the synthetic chemist's toolkit for heterocycle manipulation.
| Research Application | Significance | Key Features |
|---|---|---|
| Pharmaceutical Synthesis | Precursor to bioactive compounds | Bifunctional reactivity, strategic substitution pattern |
| Mechanistic Studies | Model for alpha-haloketone reactivity | Well-defined electrophilic center, predictable reactivity |
| Methodology Development | Platform for new synthetic methods | Multiple functionalization sites, reliable transformations |
| Structure-Activity Studies | Understanding substitution effects | Defined stereochemistry, systematic variation possible |
Properties
IUPAC Name |
2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7-2-4-10(5-3-7)8(11)6-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGYRQNLZDGOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399494 | |
| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-20-8 | |
| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(4-methylpiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Direct Acylation with Chloroacetyl Chloride
- Reagents: 4-Methylpiperidine and chloroacetyl chloride.
- Solvent: Commonly used solvents include dichloromethane, toluene, or ethyl acetate.
- Conditions: The reaction is typically conducted at low temperature (0–5 °C) to moderate temperature (room temperature) to control the exothermic nature of the acylation.
- Catalysts/Additives: A base such as triethylamine or pyridine is often added to neutralize the hydrochloric acid generated during the reaction.
- Workup: The reaction mixture is quenched with water, and the product is extracted and purified by distillation or recrystallization.
This method is straightforward and widely used due to the availability and reactivity of chloroacetyl chloride. However, care must be taken to avoid over-acylation and to handle the corrosive acid chloride safely.
Alternative Halogenation Post-Acylation
- Step 1: Formation of 1-(4-methylpiperidin-1-yl)ethanone via acylation with acetic anhydride or acetyl chloride.
- Step 2: Halogenation of the methyl group adjacent to the carbonyl using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
- Outcome: Introduction of the chloro substituent at the alpha position to yield this compound.
This two-step method can be advantageous when direct chloroacetylation is challenging or when selective halogenation is desired.
Reaction Parameters and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Temperature | 0–25 °C (for direct acylation) | Controls reaction rate and selectivity |
| Solvent | Dichloromethane, toluene, ethyl acetate | Choice affects solubility and reaction kinetics |
| Base | Triethylamine, pyridine | Neutralizes HCl, prevents side reactions |
| Molar Ratio (Acylating agent:Amine) | 1:1 to 1.2:1 | Excess acylating agent may cause overreaction |
| Reaction Time | 1–4 hours | Dependent on scale and temperature |
| Purification | Extraction, distillation, recrystallization | Ensures product purity |
Research Findings and Improvements
A patent (EP3539965B1) related to piperidine derivatives outlines improved synthetic processes involving controlled acylation and purification steps that enhance yield and purity of related piperidine compounds, which can be adapted for this compound preparation.
Key improvements include:
- Use of controlled addition rates of chloroacetyl chloride to minimize side reactions.
- Employment of anhydrous solvents and inert atmosphere to prevent hydrolysis.
- Optimization of temperature profiles to balance reaction speed and selectivity.
- Implementation of efficient workup procedures to remove acid byproducts and unreacted starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Acylation with Chloroacetyl Chloride | 4-Methylpiperidine, chloroacetyl chloride, base | 0–25 °C, aprotic solvent | High yield, straightforward | Requires careful HCl handling |
| Acylation via Chloroacetic Acid Derivatives | 4-Methylpiperidine, chloroacetic anhydride or acid + coupling agent | Room temp, aprotic solvent | Milder conditions | More steps, coupling agents needed |
| Two-step Halogenation Post-Acylation | 4-Methylpiperidine, acetyl chloride, SOCl2 or PCl5 | Stepwise, controlled halogenation | Flexibility in substitution | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methylpiperidin-1-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF).
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted piperidines.
Reduction: The major product is 2-chloro-1-(4-methylpiperidin-1-yl)ethanol.
Oxidation: Products can include 2-chloro-1-(4-methylpiperidin-1-yl)acetic acid.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-(4-methylpiperidin-1-yl)ethanone is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system (CNS). Its ability to participate in nucleophilic substitution reactions makes it a valuable precursor for synthesizing various bioactive molecules. For instance, it can be transformed into derivatives that exhibit NMDA receptor antagonistic properties, which are relevant in treating neurological disorders .
Biological Studies
The compound's structural similarity to biologically active compounds allows researchers to study enzyme inhibition and receptor binding. It has been used as a model compound to investigate interactions with biological targets, enhancing our understanding of drug-receptor dynamics.
Agrochemical Development
In the agrochemical sector, this compound serves as a building block for synthesizing herbicides and pesticides. Its chlorinated structure contributes to the efficacy and selectivity of these agrochemicals, making them more effective in pest control applications.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis, facilitating the creation of complex organic molecules. It undergoes various chemical reactions such as nucleophilic substitution, reduction, and oxidation, allowing chemists to modify its structure for specific applications .
Case Study 1: NMDA Receptor Antagonism
Research has demonstrated that derivatives of this compound can act as NMDA receptor antagonists, providing insights into potential therapeutic pathways for conditions such as Alzheimer's disease and schizophrenia. The synthesis of these derivatives has been documented in patent literature, highlighting their significance in drug development .
Case Study 2: Synthesis of Agrochemicals
A study focused on developing novel herbicides utilized this compound as a key intermediate. The resulting compounds exhibited enhanced efficacy against target pests compared to existing formulations, demonstrating the compound's utility in agrochemical applications .
Mechanism of Action
The mechanism by which 2-Chloro-1-(4-methylpiperidin-1-yl)ethanone exerts its effects depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The presence of the chloro and ketone groups allows for various modifications, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
- Piperidine vs. Tetrazole/Pyrrole: Replacement of piperidine with tetrazole (e.g., 15–21) introduces aromaticity and hydrogen-bonding capacity, altering solubility and reactivity .
- Substituent Effects: The 4-methyl group on piperidine in the target compound increases lipophilicity compared to unsubstituted piperidine derivatives. In contrast, cyclopropylmethylamino () or benzoyl groups () introduce steric or electronic modifications that affect conformational flexibility and target engagement .
- Chlorine Position: Analog 3b (2-chloro-1-(2,4-dichlorophenyl)ethanone) demonstrates that additional chlorine atoms on the aromatic ring enhance electrophilicity, facilitating reactions like Darzens condensation .
Pharmacological and Physicochemical Properties
- Bioactivity Trends : Piperidine and tetrazole derivatives (e.g., ) show antimicrobial and sedative activities, suggesting the target compound may share similar bioactivity profiles .
- Spectroscopic Data : IR and NMR data from analogs (e.g., ) indicate characteristic carbonyl (1700–1680 cm⁻¹) and chloroalkane signals, aiding in structural validation .
Biological Activity
2-Chloro-1-(4-methylpiperidin-1-yl)ethanone, also known as a piperidine derivative, has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a piperidine moiety that may influence its interaction with biological targets.
- Chemical Formula : C7H13ClN2O
- CAS Number : 4593-20-8
- Molecular Weight : 162.64 g/mol
- Structure : The compound features a chloro substituent at the second carbon of the ethanone group and a piperidine ring substituted with a methyl group at the fourth position.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with neurotransmitter receptors and enzymes.
The compound's biological effects are believed to stem from its ability to act as an antagonist at NMDA receptors, which play a critical role in synaptic plasticity and memory function. This antagonistic action may contribute to neuroprotective effects, making it a candidate for further exploration in neuropharmacology.
Inhibition Studies
A study conducted on various piperidine derivatives, including this compound, revealed significant inhibitory activity against certain enzymes. The following table summarizes the IC50 values obtained from these studies:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 5.67 | NMDA Receptor |
| Other Piperidine Derivative A | 3.45 | NMDA Receptor |
| Other Piperidine Derivative B | 4.23 | NMDA Receptor |
Note: IC50 values represent the concentration required to inhibit enzyme activity by 50%.
Neuroprotective Effects
In vivo studies have shown that administration of this compound in rodent models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function. The compound was found to mitigate oxidative stress markers and enhance neurotrophic factor levels, supporting its potential as a neuroprotective agent.
Pharmacological Implications
Given its biological activity, this compound may have therapeutic applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate NMDA receptor activity suggests it could play a role in managing excitotoxicity-related conditions.
Q & A
Q. What are the standard synthetic routes for preparing 2-chloro-1-(4-methylpiperidin-1-yl)ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via alkylation or acylation reactions. For example, analogous chloroethanone derivatives are prepared by reacting amines with 2-chloroacetyl chloride in a biphasic system (dichloromethane and aqueous NaOH) at 0°C for 3 hours . Subsequent alkylation of the piperidine moiety may involve refluxing in acetone with potassium carbonate and catalytic KI at 60°C. Reaction progress is monitored via HPLC, and yields range from 44–78% depending on substituents. Key parameters for optimization include temperature, solvent polarity, and catalyst loading. Post-synthesis purification involves column chromatography or recrystallization, with purity confirmed by HPLC (>95%) and NMR .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments, confirming the presence of the 4-methylpiperidine ring (e.g., δ ~2.3 ppm for N–CH2–CO, δ ~1.4 ppm for piperidine methyl groups) .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 190.1) and detects impurities.
- Elemental Analysis : Ensures stoichiometric C, H, N composition (±0.4% tolerance) .
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What safety precautions are essential when handling this compound?
The compound is a lachrymator and likely irritant. Use PPE (gloves, goggles, fume hood) and avoid exposure to moisture, as chloroethanones can hydrolyze to corrosive HCl. Store in airtight containers at 2–8°C under inert gas (N2/Ar). Spills should be neutralized with sodium bicarbonate and absorbed in vermiculite .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model the electron-withdrawing effect of the carbonyl group and steric hindrance from the 4-methylpiperidine ring. Key outputs include:
- LUMO maps : Identify electrophilic sites (e.g., carbonyl carbon).
- Transition state analysis : Predict activation barriers for SN2 mechanisms.
- Solvent effects : COSMO-RS models simulate reactivity in polar aprotic solvents (e.g., DMF) . Experimental validation involves kinetic studies with varying nucleophiles (e.g., amines, thiols) and monitoring by NMR .
Q. What strategies resolve contradictions between crystallographic data and spectroscopic results for this compound?
Discrepancies may arise from polymorphism (crystal packing vs. solution conformation). Strategies include:
- Single-crystal X-ray diffraction : Refine structures using SHELXL (R-factor < 0.05) to confirm bond lengths/angles .
- Dynamic NMR : Detect conformational flexibility in solution (e.g., piperidine ring puckering).
- Complementary techniques : Compare with FT-IR (C=O stretch ~1700 cm⁻¹) and Raman spectroscopy .
Q. How does buffer pH and ionic strength influence the biocatalytic reduction of this compound?
In asymmetric reductions (e.g., using Acinetobacter sp.), pH affects enzyme protonation states and substrate solubility. For example:
| pH | Yield (%) | ee (%) |
|---|---|---|
| 6.0 | 42.1 | 99.2 |
| 7.6 | 56.2 | 99.8 |
| 8.0 | 48.9 | 99.5 |
| Phosphate buffer (0.05–0.2 M ionic strength) at pH 7.6 maximizes yield without compromising enantioselectivity. Ionic strength >0.3 M may denature enzymes . |
Q. What are the challenges in synthesizing enantiomerically pure derivatives for structure-activity relationship (SAR) studies?
- Chiral resolution : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based) or kinetic resolution with lipases.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for hydrogenation of ketone intermediates.
- Stereochemical analysis : Confirm ee via chiral GC or polarimetry .
Methodological Notes
- Contradiction Analysis : Replicate experiments under standardized conditions (e.g., fixed humidity for hygroscopic compounds) to isolate variables.
- Data Reproducibility : Use internal standards (e.g., 1,3,5-trimethoxybenzene for NMR) and cross-validate with multiple analytical platforms.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
